5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Overview
Description
5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dna-dependent protein kinase (dna-pk) activity . DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks, and its inhibition can lead to the accumulation of DNA damage in cells, particularly cancer cells .
Mode of Action
This inhibition could prevent the enzyme from performing its normal function, leading to an accumulation of DNA damage .
Biochemical Pathways
The compound likely affects the DNA repair pathway, specifically the non-homologous end joining (NHEJ) pathway, which is the primary pathway for the repair of DNA double-strand breaks in human cells . By inhibiting DNA-PK, the compound could disrupt this pathway, leading to an accumulation of DNA damage and potentially cell death .
Result of Action
The result of the compound’s action would likely be an accumulation of DNA damage in cells due to the inhibition of DNA-PK. This could lead to cell death, particularly in cancer cells that have a high rate of DNA damage and rely on DNA repair pathways for survival .
Advantages and Limitations for Lab Experiments
5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide research, including investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. In addition, research could focus on developing more effective formulations of 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, such as prodrugs or nanoparticles, to improve its solubility and bioavailability. Finally, further studies could investigate the safety and toxicity of 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of specific enzymes involved in cell proliferation, inflammation, and neurotransmission. While 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has several advantages for lab experiments, it also has some limitations, such as its low solubility. Future research should focus on investigating its potential therapeutic applications in other diseases and developing more effective formulations.
Scientific Research Applications
5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation and survival. In addition, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. In neurological research, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been studied for its potential to treat cognitive impairment associated with Alzheimer's disease.
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-29-19-8-4-16(22)14-20(19)31(27,28)25-17-5-2-15(3-6-17)18-7-9-21(24-23-18)26-10-12-30-13-11-26/h2-9,14,25H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJXEJIBYUYHOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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